2-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(3-fluorophenyl)-2-oxoacetamide
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Overview
Description
2-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(3-fluorophenyl)-2-oxoacetamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(3-fluorophenyl)-2-oxoacetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally, the introduction of the fluorophenyl group. Common reagents used in these reactions include ethyl hydrazine, piperidine, and fluorobenzene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(3-fluorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(3-fluorophenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(3-fluorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(3-fluorophenyl)-2-oxoacetamide
- 2-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(4-fluorophenyl)-2-oxoacetamide
- 2-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(3-chlorophenyl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(3-fluorophenyl)-2-oxoacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-N-(3-fluorophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-2-12-10-20-22-16(12)13-5-4-8-23(11-13)18(25)17(24)21-15-7-3-6-14(19)9-15/h3,6-7,9-10,13H,2,4-5,8,11H2,1H3,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMHPEVIHUTULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)C2CCCN(C2)C(=O)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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